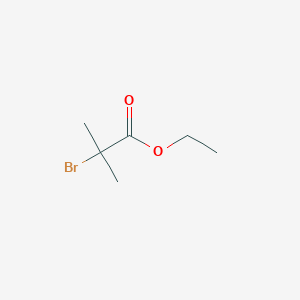

Ethyl 2-bromoisobutyrate

Descripción general

Descripción

Synthesis Analysis

Ethyl 2-bromoisobutyrate can be synthesized through different chemical reactions. One approach involves the Michael addition reaction of bromodinitromethane potassium salt with ethyl acrylate, yielding ethyl 4-bromo-4,4-dinitrobutyrate, a related compound (Chu Shijin, 2011). Another method involves the hydrolysis of ethyl-2-bromoisobutyrate in an alkaline solution, where both bromo-alkyl and ester functional groups hydrolyze into alcohol and acid (Maw‐Ling Wang & G. Lam, 2004).

Molecular Structure Analysis

The molecular structure of ethyl 2-bromoisobutyrate and its derivatives has been extensively studied. For instance, the crystal and molecular structure of similar compounds have been determined using X-ray diffraction methods, providing insights into the arrangement of atoms and the stereochemistry (Louis Katz, Ken-ichi Tomita, & Alexander Rich, 1965).

Chemical Reactions and Properties

Ethyl 2-bromoisobutyrate undergoes various chemical reactions. For example, in the plasma polymerization of ethyl α-bromoisobutyrate (EBIB), retention of α-bromoisobutyryl functional groups is crucial for the production of thin film coatings capable of serving as ATRP initiation surfaces (S. Saboohi et al., 2016).

Physical Properties Analysis

The physical properties of ethyl 2-bromoisobutyrate and its derivatives, such as boiling points, melting points, and solubility, are essential for understanding its behavior in various chemical processes. These properties are typically determined through experimental analysis and are crucial for designing synthesis and reaction pathways.

Chemical Properties Analysis

The chemical properties, including reactivity and stability, of ethyl 2-bromoisobutyrate are influenced by its molecular structure and functional groups. Studies have shown how different reaction conditions, like temperature and pressure, affect the compound's behavior in chemical reactions (S. Saboohi et al., 2016).

Aplicaciones Científicas De Investigación

1. Synthesis of Cationic Polymers for Antibacterial Peptide Mimicry

- Application Summary: Ethyl 2-bromoisobutyrate is used as an initiator in Cu (0)-mediated polymerization to synthesize a library of cationic polymers . These polymers are then assessed for their application as antibacterial peptide mimics .

- Methods of Application: Eight platform polymers with low degrees of polymerization (DP) were synthesized using (2-Boc-amino)ethyl acrylate as the monomer and either ethyl α-bromoisobutyrate or dodecyl 2-bromoisobutyrate as the initiator . A two-step modification strategy was employed to generate the final sixteen-member polymer library. The first step involved deprotection to reveal the primary amine cationic polymers, followed by guanylation .

- Results or Outcomes: The antimicrobial activity of these cationic polymers was then assessed against various strains of bacteria, including Escherichia coli, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, Staphylococcus aureus, and Streptococcus pneumoniae . Among the tested polymers, those with a short segment of guanidine units and a C12 hydrophobic terminus showed the broadest antimicrobial activity .

2. Isoprene Polymerizations

- Application Summary: Ethyl 2-bromoisobutyrate is used in the initiation of isoprene polymerizations . This process is part of a broader field known as living radical polymerization (LRP), which enables control over molecular weight and polydispersity and has been widely applied in the synthesis of complex macromolecular structures .

- Methods of Application: The polymerization of isoprene is catalyzed by Cp2TiCl, which is available in situ by the Zn reduction of Cp2TiCl2 . Ethyl 2-bromoisobutyrate is used as an initiator in this process .

- Results or Outcomes: The results of this process are polymers of isoprene with controlled molecular weight and polydispersity . The exact properties of the resulting polymers can vary depending on the specific conditions of the polymerization process .

3. Hydrolysis Reactions

- Application Summary: Ethyl 2-bromoisobutyrate is known for its unique hydrolysis characteristics . When exposed to water or hydroxide ions, it undergoes hydrolysis through a nucleophilic substitution reaction .

- Methods of Application: The hydrolysis of Ethyl 2-bromoisobutyrate involves the breaking of the ester bond between the ethyl group and the bromoisobutyrate moiety, resulting in the formation of ethanol and 2-bromoisobutyric acid as the main products . This process is typically faster under basic conditions compared to neutral conditions due to the increased nucleophilicity of hydroxide ions .

- Results or Outcomes: The hydrolysis of Ethyl 2-bromoisobutyrate yields ethanol and 2-bromoisobutyric acid . This reaction is significant in organic chemistry and is used in various chemical processes .

4. Visible Light Irradiation Polymer Synthesis

- Application Summary: Ethyl 2-bromoisobutyrate plays a crucial role in the catalytic system for the controlled synthesis of polymers under visible light irradiation .

- Methods of Application: The synthesis of polymers under visible light irradiation involves the use of Ethyl 2-bromoisobutyrate in the catalytic system . The exact methods and procedures can vary depending on the specific type of polymer being synthesized .

- Results or Outcomes: The result of this process is the synthesis of polymers with controlled properties under visible light irradiation . The exact properties of the resulting polymers can vary depending on the specific conditions of the polymerization process .

5. Atom Transfer Radical Polymerization

- Application Summary: Ethyl 2-bromoisobutyrate is often used as a catalyst or starting material in various chemical reactions . One such application is in atom transfer radical polymerization .

- Methods of Application: Ethyl 2-bromoisobutyrate can undergo multiple reactions including carbon-carbon bond formation, halogen exchange, and radical reactions . It is widely utilized in atom transfer radical polymerization .

- Results or Outcomes: The result of this process is the synthesis of polymers with controlled properties . The exact properties of the resulting polymers can vary depending on the specific conditions of the polymerization process .

6. Suzuki Coupling Reaction

- Application Summary: Ethyl 2-bromoisobutyrate is used in the Suzuki coupling reaction , a type of cross-coupling reaction, used in organic chemistry to synthesize complex organic compounds .

- Methods of Application: The Suzuki coupling reaction involves the reaction of an aryl- or vinyl-boronic acid with an aryl- or vinyl-halide or triflate using a palladium catalyst . Ethyl 2-bromoisobutyrate can be used as the aryl- or vinyl-halide in this reaction .

- Results or Outcomes: The result of this process is the formation of a new carbon-carbon bond, allowing for the synthesis of complex organic compounds .

Propiedades

IUPAC Name |

ethyl 2-bromo-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11BrO2/c1-4-9-5(8)6(2,3)7/h4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IOLQWGVDEFWYNP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)(C)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11BrO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4060523 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Clear light yellow liquid; [Sigma-Aldrich MSDS] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

2.61 [mmHg] | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20696 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Product Name |

Ethyl 2-bromoisobutyrate | |

CAS RN |

600-00-0 | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=600-00-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000600000 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402034 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9465 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Propanoic acid, 2-bromo-2-methyl-, ethyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl 2-bromoisobutyrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4060523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethyl 2-bromo-2-methylpropionate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.074 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[[(2-Methoxyethyl)amino]methyl]thieno[2,3-b]thiophene-2-sulfonamide](/img/structure/B52035.png)

![2-(Aziridin-1-yl)-1-methyl-1H-benzo[d]imidazole](/img/structure/B52053.png)

![7-Methylbicyclo[2.2.2]oct-2-ene-8-carbonitrile](/img/structure/B52059.png)

![N-[4-Bromo-2-(2-pyridylcarbonyl)phenyl]-2-chloroacetamide](/img/structure/B52063.png)

![2-[4-(1,3,4-Oxadiazol-2-yl)phenoxy]acetonitrile](/img/structure/B52064.png)

![N-(8-benzyl-8-azabicyclo[3.2.1]octan-3-yl)-N-phenylpropanamide](/img/structure/B52065.png)